molecular formula C17H10ClN3O5 B2648052 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 890642-02-1

2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2648052
CAS No.: 890642-02-1
M. Wt: 371.73
InChI Key: DHFRAALFDNCASI-UHFFFAOYSA-N
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Description

2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H10ClN3O5 and its molecular weight is 371.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazoles, including structures similar to 2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole, are synthesized for their potential biological activities. These compounds have been reported to exhibit a broad spectrum of biological effects, such as antibacterial, antifungal, and anti-tubercular activities. The synthesis involves reacting acylhydrazide with nitro or chloro aroyle chloride to afford diacylhydrazide, which is then cyclized to 2,5-disubstituted 1,3,4-oxadiazole. Compounds derived from this process have shown remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli bacteria (Jafari et al., 2017).

Therapeutic Potential

1,3,4-Oxadiazoles and derivatives are identified for their extensive chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This class of compounds forms an important part of the development of new drugs. For instance, nitrofuran derivative (Furamizole) shows strong antibacterial activity, and Raltegravir is an antiviral drug, showcasing the therapeutic versatility of these compounds (Siwach & Verma, 2020).

Chemical Properties and Synthesis

Further studies have explored the synthesis of nitro, nitroso, azo, and azido derivatives of oxadiazoles, demonstrating the chemical versatility and potential for creating a wide array of compounds for various applications. These syntheses involve oxidation and diazotization reactions, leading to products with potential applications in medicinal chemistry and material science (Batog et al., 2005).

Energetic Materials

1,3,4-Oxadiazoles are also researched for their application in energetic materials. The combination of nitroaminofurazan and 1,3,4-oxadiazole rings has been studied, leading to materials that exhibit good thermal stabilities and acceptable sensitivity values, indicating their potential use in explosives or propellants (Tang et al., 2015).

Corrosion Inhibition

Moreover, derivatives of 1,3,4-oxadiazole have been evaluated as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting mild steel from corrosion in hydrochloric acid solutions showcases their potential industrial applications, particularly in materials science and engineering (Kalia et al., 2020).

Properties

IUPAC Name

2-[5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O5/c1-9-12(16-19-20-17(26-16)14-3-2-6-24-14)8-15(25-9)11-5-4-10(18)7-13(11)21(22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRAALFDNCASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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